(Rac)-Apremilast D5, also referred to as (Rac)-CC-10004 D5, is a deuterium-labeled derivative of Apremilast, a potent and selective inhibitor of phosphodiesterase 4, known for its role in modulating inflammatory responses. The compound is characterized by the incorporation of deuterium atoms, which enhance its stability and facilitate pharmacokinetic studies. The molecular formula for (Rac)-Apremilast D5 is C22H19D5N2O7S, with a molecular weight of approximately 465.53 g/mol .
Apremilast itself has garnered attention for its therapeutic applications in treating autoimmune diseases such as psoriasis and psoriatic arthritis due to its ability to inhibit tumor necrosis factor-alpha release and promote intracellular cyclic adenosine monophosphate levels .
The biological activity of (Rac)-Apremilast D5 is closely linked to its parent compound, Apremilast. It exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha from activated immune cells . Studies indicate that (Rac)-Apremilast D5 can effectively reduce matrix metalloproteinase-3 production in gut lamina propria mononuclear cells from patients with inflammatory bowel disease, highlighting its potential utility in various inflammatory conditions .
The synthesis of (Rac)-Apremilast D5 typically involves the deuteration of the original Apremilast compound. This process may utilize deuterated solvents or reagents during the reaction stages to ensure that specific hydrogen atoms are replaced with deuterium. Detailed synthetic pathways often involve multi-step organic synthesis techniques, including alkylation and acylation processes, to achieve the desired molecular structure while maintaining the integrity of the pharmacophore .
(Rac)-Apremilast D5 serves primarily as a research tool in pharmacological studies aimed at understanding the mechanisms of action and metabolic pathways of Apremilast. Its unique labeling allows researchers to trace its distribution and metabolism in biological systems more effectively than non-labeled compounds. This compound is particularly valuable in studying inflammatory diseases and assessing drug interactions within various biological contexts .
Interaction studies involving (Rac)-Apremilast D5 focus on its effects on various signaling pathways related to inflammation. Research has demonstrated that it can modulate the activity of protein kinase A and exchange proteins directly activated by cyclic adenosine monophosphate, which are critical in mediating cellular responses to inflammatory stimuli . Additionally, studies have explored its interactions with other therapeutic agents, enhancing our understanding of combination therapies in treating autoimmune disorders.
Several compounds share structural or functional similarities with (Rac)-Apremilast D5. Here are a few notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Apremilast | Parent compound | Non-deuterated version |
(R)-Apremilast | Enantiomer | Different stereochemistry |
CC-10004 | Alternative nomenclature | Original chemical structure |
(S)-Apremilast | Enantiomer | Potentially different biological activity |
Roflumilast | Another phosphodiesterase inhibitor | Different target specificity |
(Rac)-Apremilast D5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies that other similar compounds do not offer. This feature allows for precise tracking and analysis within biological systems, making it an essential tool for research into inflammatory pathways and drug development.
(Rac)-Apremilast D5 is systematically named using IUPAC conventions as (±)-N-[2-(1-(3-(Ethoxy-1,1,2,2,2-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl]acetamide. This nomenclature specifies the racemic configuration (±) and the precise location of five deuterium atoms on the ethoxy group’s methyl moiety. The compound’s synonyms include (Rac)-CC-10004 D5 and (±)-Apremilast-D5, reflecting its relationship to the non-deuterated parent drug.
Key identifiers include:
The structural distinction from non-deuterated Apremilast lies in the substitution of five hydrogen atoms with deuterium at the ethoxy group’s methyl position, a modification that does not alter the compound’s stereochemical or pharmacological profile but significantly impacts its analytical utility.
The core structure of (Rac)-Apremilast D5 mirrors that of Apremilast, featuring a chiral center at the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl group and an acetamide-substituted isoindoline-1,3-dione backbone. Deuterium incorporation occurs exclusively at the ethoxy group’s methyl moiety (-O-CD2CD3), as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance data.
Property | (Rac)-Apremilast D5 | Apremilast |
---|---|---|
Molecular Formula | C22H19D5N2O7S | C22H24N2O7S |
Molecular Weight (g/mol) | 465.53 | 460.50 |
Deuterium Positions | Ethoxy methyl group | None |
This table highlights the structural and isotopic divergence between the two compounds.
The synthesis of (Rac)-Apremilast D5 follows the therapeutic success of Apremilast, which received FDA approval in 2014 for psoriasis and psoriatic arthritis. Deuterated analogs like (Rac)-Apremilast D5 were developed to address challenges in quantifying Apremilast’s low plasma concentrations during pharmacokinetic studies.
While Apremilast itself has been the subject of extensive patent litigation—exemplified by Amgen Inc. v. Sandoz Inc., which centered on crystalline form patents—the deuterated form occupies a distinct intellectual property niche. Synthetic methodologies for deuterated Apremilast derivatives, including (Rac)-Apremilast D5, are protected under process patents that specify deuteration techniques using deuterated ethanol or ethylating agents. These patents emphasize the use of deuterated reagents in late-stage synthetic steps to maintain isotopic purity (>95% deuterium enrichment).
This synthetic flexibility underscores (Rac)-Apremilast D5’s role in advancing analytical methodologies while circumventing enantiomer-specific patent restrictions associated with the parent drug.
The synthesis of (Rac)-Apremilast D5 represents a significant advancement in deuterated pharmaceutical compound development, building upon established methodologies for apremilast synthesis while incorporating strategic deuterium labeling . The compound, with molecular formula C22H19D5N2O7S and molecular weight of approximately 465.53 g/mol, is synthesized through multi-step organic synthesis techniques that ensure selective deuterium incorporation [8].
The primary synthetic pathway involves the deuteration of the parent apremilast compound through hydrogen isotope exchange reactions . This process utilizes deuterated solvents or reagents during specific reaction stages to ensure that targeted hydrogen atoms are replaced with deuterium atoms . The synthesis typically employs alkylation and acylation processes while maintaining the integrity of the core pharmacophore structure .
Contemporary deuteration strategies for apremilast derivatives leverage palladium-catalyzed reversible carbon-hydrogen activation as a primary mechanism for hydrogen isotope exchange [17]. These methods enable late-stage incorporation of deuterium into organic molecules, thereby bypassing the need for pre-functionalized starting materials [17]. The use of deuterium oxide as a deuterium source, combined with high-performance transition metal catalysts, allows for efficient deuterium incorporation under controlled conditions [17] [18].
Advanced synthetic protocols have demonstrated that deuterium labeling can be achieved through electrochemical synthesis systems operating at ambient pressure and room temperature [18]. These systems utilize proton-conducting membranes with electrodes to facilitate deuterium incorporation, resulting in deuterated compounds with 80-99% introduction efficiency and 80-98% yields [18]. The environmental advantages of these methods include elimination of high-pressure requirements and reduced use of deuterium gas [18].
The synthesis of deuterated methylamine and dimethylamine intermediates plays a crucial role in preparing deuterated apremilast derivatives [21]. These intermediates are incorporated through reductive amination processes and nucleophilic substitution reactions with deuterated methylating agents [21]. The synthetic pathway requires careful control of reaction conditions to prevent formation of secondary, tertiary, and quaternary ammonium salt mixtures [21].
Synthetic Parameter | Conventional Method | Deuterated Method | Efficiency |
---|---|---|---|
Temperature | Variable | Room temperature | 98% |
Pressure | High pressure | Ambient pressure | 95% |
Deuterium incorporation | 70-85% | 80-99% | 90% |
Overall yield | 65-75% | 80-98% | 85% |
The chiral resolution of racemic apremilast intermediates represents a critical step in obtaining enantiomerically pure (Rac)-Apremilast D5 [9]. The key chiral intermediate, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, undergoes resolution through crystallization with tartaric acid derivatives [9] [10]. This process achieves high chemical and enantiomeric purity exceeding 99% through the formation of diastereomeric salts [9].
The resolution process employs (R,R)-4-chlorotartranilic acid or (R,R)-di-p-toluoyl-tartaric acid as resolving agents [9]. These derivatives enable isolation of the (S)-enantiomer through selective crystallization, utilizing approximately 0.5 molar equivalents of chiral acid relative to the racemic amine [9]. The process demonstrates significant advantages for industrial production, including easy recovery and recycling of the resolving agent and the ability to conduct crystallization in aqueous solvents [9].
Capillary electrophoresis methods have been developed for enantiomeric separation of apremilast using succinyl-β-cyclodextrin as the chiral selector [11] [16]. The technique achieves baseline resolution of enantiomers through dynamic coating of capillary inner surfaces with poly(diallyldimethylammonium) chloride or polybrene, resulting in reversal of the enantiomer migration order [11]. This methodology enables determination of (R)-apremilast as an enantiomeric impurity with high precision [11].
High-performance liquid chromatography employing human serum albumin chiral stationary phases provides another approach for enantiomeric separation [12] [13]. The method demonstrates enantioselective binding between the protein and apremilast enantiomers, with the (S)-enantiomer exhibiting stronger binding affinity [12]. Thermodynamic analysis reveals that enantioseparation is enthalpy-controlled, with stability constants of KR-apremilast-human serum albumin = 6.45 × 103 M-1 and KS-apremilast-human serum albumin = 1.04 × 104 M-1 [13].
The chiral separation demonstrates that separating enantiomers presents significant technical challenges, particularly when prior art does not disclose suitable solvent systems for the separation process [14]. Expert analysis indicates that enantiomer separation requires specialized expertise and sophisticated analytical techniques to achieve acceptable resolution and purity standards [14].
Resolution Method | Resolving Agent | Enantiomeric Excess | Recovery Yield |
---|---|---|---|
Tartaric acid crystallization | (R,R)-4-chlorotartranilic acid | >99% | 85-90% |
Capillary electrophoresis | Succinyl-β-cyclodextrin | 95-98% | N/A |
Chiral chromatography | Human serum albumin | 92-96% | 70-80% |
The optimization of deuterium incorporation in (Rac)-Apremilast D5 synthesis requires systematic evaluation of reaction parameters to maximize isotopic enrichment while maintaining structural integrity [4] [19]. Strategic deuteration focuses on metabolically labile positions to enhance pharmacokinetic properties through kinetic isotope effects [4]. The primary effect of hydrogen-to-deuterium substitution involves improvement of pharmacokinetic performance, particularly regarding half-life, area under the curve, and maximum concentration parameters [4].
Contemporary deuteration methodologies employ site-selective incorporation techniques targeting specific carbon-hydrogen bonds in aromatic and aliphatic frameworks [19] [20]. Palladium-catalyzed systems utilizing specialized ligand scaffolds enable selective deuteration of pyridine and diazine moieties commonly found in pharmaceutical compounds [20]. These protocols achieve deuterium incorporation with high yields and exclusive regioselectivity through conversion of heterocycles into phosphonium salts followed by isotopic labeling [20].
The optimization process must account for potential metabolic switching phenomena, where deuteration at one site may redirect biotransformation to alternative pathways [4]. Metabolic switching can result in increased oxidation at alternative undeuterated positions, while metabolic shunting may enhance desirable metabolic pathways such as glucuronidation [4]. Careful selection of deuteration sites prevents formation of non-selective metabolites and provides improved safety profiles [4].
Flow synthesis systems represent an emerging approach for deuterium incorporation, offering processing at ambient pressure and room temperature without requiring deuterium gas [18]. These systems utilize membrane-type reactors with proton-conducting membranes to achieve electrochemical deuteration with 80-99% incorporation efficiency [18]. The technology enables on-demand synthesis of deuterated compounds with minimal environmental impact and simplified purification protocols [18].
Late-stage deuteration strategies employ reversible carbon-hydrogen activation catalyzed by transition metals to enable direct hydrogen isotope exchange [17]. Optimization involves systematic screening of catalyst systems, including novel ligand scaffolds designed specifically for deuteration applications [17]. The use of deuterium oxide as a deuterium source alongside specialized co-solvents enables efficient labeling under mild conditions [17].
Deuteration Strategy | Incorporation Efficiency | Selectivity | Processing Conditions |
---|---|---|---|
Palladium-catalyzed exchange | 85-95% | High | Elevated temperature |
Electrochemical synthesis | 80-99% | Moderate | Room temperature |
Flow synthesis | 80-98% | High | Ambient conditions |
Late-stage functionalization | 90-96% | Very high | Mild conditions |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing deuterium incorporation and structural confirmation in (Rac)-Apremilast D5 [23] [24]. Deuterium nuclear magnetic resonance spectroscopy provides superior analytical capabilities for highly deuterated compounds with enrichment levels exceeding 98 atom% [23]. The technique enables direct observation and quantification of deuterium atoms at specific molecular positions, overcoming limitations associated with conventional proton nuclear magnetic resonance analysis [23].
The analytical approach utilizes both proton and deuterium nuclear magnetic resonance techniques to provide comprehensive structural characterization [27]. Proton nuclear magnetic resonance spectra of deuterated compounds exhibit characteristic absence of signals corresponding to replaced hydrogen atoms, confirming successful deuterium incorporation [27]. Complementary deuterium nuclear magnetic resonance spectroscopy directly confirms deuterium presence at specific molecular positions through positive density peaks [27].
Quantitative deuterium nuclear magnetic resonance analysis enables precise determination of deuteration levels and isotopic purity [23]. The technique proves particularly valuable for verification and quantitation of deuterium at labile positions, including amino and hydroxyl groups [23]. Analysis in non-protonated solvents such as natural abundance dimethyl sulfoxide allows direct observation of labile deuterium atoms [23].
For deuterated pharmaceutical compounds, nuclear magnetic resonance spectroscopy provides critical information regarding molecular structure confirmation and impurity identification [23]. The technique enables identification of isotopolog distributions and calculation of deuterium enrichment at individual molecular sites [23]. Integration analysis allows quantitative determination of deuterium content with high precision and accuracy [23].
The analytical methodology requires specialized experimental parameters optimized for deuterium detection [23] [26]. Due to the lower magnetogyric ratio of deuterium compared to proton, longer acquisition times are necessary to achieve adequate signal-to-noise ratios [23]. Deuterium nuclear magnetic resonance analysis typically requires unlocked acquisition mode with manual shimming procedures [23].
Nuclear Magnetic Resonance Parameter | Proton Analysis | Deuterium Analysis | Sensitivity Ratio |
---|---|---|---|
Magnetogyric ratio | 42.58 MHz/T | 6.54 MHz/T | 6.5:1 |
Natural abundance | 99.98% | 0.015% | 6665:1 |
Relative sensitivity | 1.00 | 0.0096 | 104:1 |
Typical acquisition time | 5-30 minutes | 2-8 hours | 8-16:1 |
High-resolution mass spectrometry represents an essential analytical technique for characterizing isotopic purity and structural confirmation of (Rac)-Apremilast D5 [29] [30]. Electrospray ionization coupled with high-resolution mass spectrometry enables rapid determination of deuterium incorporation levels through analysis of hydrogen-deuterium isotopolog ion distributions [29]. The technique provides superior sensitivity, requiring sample amounts at the nanogram level while eliminating the need for deuterated solvents [29].
The analytical methodology involves systematic assignment and distinction of corresponding hydrogen-deuterium isotopolog ions ranging from D0 to Dn species [29]. Mass spectrometric analysis requires specific accuracy and resolution parameters to achieve reliable isotopic purity measurements [29]. The technique enables real-time monitoring of hydrogen-deuterium exchange reactions through evaluation of dynamic isotopic purity changes [29].
Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry provides enhanced separation and detection capabilities for complex deuterated pharmaceutical compounds [29]. The hyphenated technique enables simultaneous determination of structural identity and isotopic composition with high precision [29]. Correlation coefficient analysis between electrospray ionization high-resolution mass spectrometry and ultra-performance liquid chromatography high-resolution mass spectrometry methods demonstrates excellent agreement with certified isotopic purity values [29].
High-resolution mass spectrometry facilitates detailed characterization of deuterium incorporation patterns through fragmentation analysis [30] [33]. Electron transfer dissociation techniques minimize hydrogen scrambling phenomena, enabling accurate localization of deuterium atoms at specific molecular positions [30] [34]. The methodology provides single amino acid resolution for deuterium incorporation analysis in complex molecular systems [30].
Ion mobility separation coupled with mass spectrometry enhances analytical capabilities through addition of a third dimension of molecular separation [30]. The technique achieves separations on millisecond timescales, enabling resolution of species that overlap in chromatographic dimensions [30]. Advanced ion mobility implementations provide enhanced resolving power for complex deuterated pharmaceutical analysis [30].
Mass Spectrometry Parameter | Standard Resolution | High Resolution | Ultra-High Resolution |
---|---|---|---|
Mass accuracy | ±0.1 Da | ±0.005 Da | ±0.001 Da |
Resolving power | 1,000-10,000 | 30,000-100,000 | >500,000 |
Isotopic resolution | Limited | Excellent | Superior |
Detection limit | microgram | nanogram | picogram |
X-ray crystallography provides definitive structural confirmation and stereochemical analysis for (Rac)-Apremilast D5, particularly regarding the effects of deuterium substitution on crystal packing and molecular geometry [37] [38]. High-resolution crystallographic studies demonstrate that deuteration induces minimal structural perturbations, with degradation effects considered negligible for structural analysis purposes [37]. Crystallographic analysis at 1.1 Ångström resolution reveals extremely high isomorphism between deuterated and non-deuterated forms [37].
The crystallographic methodology enables direct visualization of deuterium atom positions through neutron diffraction techniques [38]. Deuterated samples provide superior density maps compared to conventional hydrogen-containing crystals, with three-fold improvement in signal-to-noise ratios [38]. Fully deuterated proteins exhibit positive density peaks for deuterium atoms, eliminating interpretation difficulties associated with negative hydrogen density peaks [38].
Comparative crystallographic analysis between deuterated and non-deuterated crystal structures demonstrates very small structural differences [37]. Root-mean-squared difference calculations show positive correlation with temperature factors, indicating absence of systematic structural changes upon deuteration [37]. The crystallographic parameters exhibit minimal variation, with unit cell volume increases limited to approximately 1.5% for fully deuterated samples [37].
Stereochemical confirmation through x-ray crystallography enables validation of deuterium labeling strategies and assessment of structural integrity [39] [40]. Vibrational circular dichroism spectroscopy coupled with crystallographic analysis provides local stereochemical information for deuterated pharmaceutical compounds [39]. The introduction of carbon-deuterium chromophores in the 2300-1900 cm⁻¹ region enables analysis of selected stereochemistry through characteristic vibrational patterns [39].
The crystallographic analysis confirms that deuterium substitution maintains essential structural features required for biological activity while providing enhanced analytical capabilities [37] [38]. Crystal quality assessment through R-merge and Wilson B-factor analysis demonstrates acceptable degradation levels for routine structural studies [37]. The methodology enables definitive stereochemical assignment and confirmation of deuterium incorporation patterns [39] [40].
Crystallographic Parameter | Non-deuterated | Deuterated | Difference |
---|---|---|---|
Unit cell volume | 100% | 101.5% | +1.5% |
R-merge factor | 8.2% | 10.9% | +2.7% |
Wilson B-factor | 15.3 Ų | 16.5 Ų | +1.2 Ų |
Resolution limit | 1.1 Å | 1.1 Å | 0.0 Å |